molecular formula C19H16FN5O B1668464 Cfmti CAS No. 864864-17-5

Cfmti

Cat. No. B1668464
CAS RN: 864864-17-5
M. Wt: 349.4 g/mol
InChI Key: XZBFQWRAIYRPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CFMTI is a small molecule drug . It is an allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1) . The IUPAC name of this compound is 2-cyclopropyl-5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)isoindolin-1-one .


Molecular Structure Analysis

The molecular formula of this compound is C19H16FN5O . The InChI code is 1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 349.36 . It is soluble in DMSO at 3.7 mg/mL .

Mechanism of Action

Target of Action

CFMTI primarily targets the metabotropic glutamate receptor 1 (mGluR1) . mGluR1 is a type of glutamate receptor that is involved in the modulation of synaptic plasticity, a key factor in learning and memory .

Mode of Action

This compound acts as an allosteric antagonist of mGluR1 . This means it binds to a site on the mGluR1 receptor that is distinct from the active site, changing the receptor’s conformation and inhibiting its activity . Specifically, this compound inhibits L-glutamate-induced intracellular Ca2+ mobilization in cells expressing human and rat mGluR1a, with IC50 values of 2.6 and 2.3 nM, respectively .

Biochemical Pathways

It is known that mglur1 is involved in several important pathways in the brain, including those related to synaptic plasticity and neuronal excitability . By antagonizing mGluR1, this compound could potentially affect these pathways, although more research is needed to confirm this.

Pharmacokinetics

It is known that this compound demonstrates high potency and selectivity for mglur1 both in vitro and in vivo after oral administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to induce Fos expression mainly in glutamatergic neurons in the medial prefrontal cortex (mPFC), similar to the action of clozapine . Fos is a marker of neuronal activity, suggesting that this compound may modulate neuronal activity in specific regions of the brain .

Safety and Hazards

The safety data sheet of CFMTI suggests that it is for research use only and not for human use . It is recommended to use safety goggles with side-shields and protective gloves while handling this compound .

properties

IUPAC Name

2-cyclopropyl-5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFQWRAIYRPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=C3)C(=O)N(C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cfmti
Reactant of Route 2
Cfmti
Reactant of Route 3
Cfmti
Reactant of Route 4
Reactant of Route 4
Cfmti
Reactant of Route 5
Reactant of Route 5
Cfmti
Reactant of Route 6
Cfmti

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.